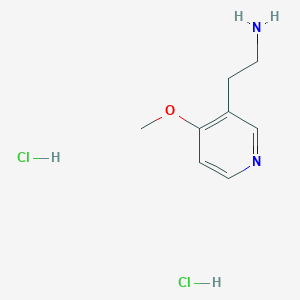

2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride

CAS No.: 2094747-37-0

Cat. No.: VC6039637

Molecular Formula: C8H14Cl2N2O

Molecular Weight: 225.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2094747-37-0 |

|---|---|

| Molecular Formula | C8H14Cl2N2O |

| Molecular Weight | 225.11 |

| IUPAC Name | 2-(4-methoxypyridin-3-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H12N2O.2ClH/c1-11-8-3-5-10-6-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H |

| Standard InChI Key | MSTNLAIOZJACQJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=NC=C1)CCN.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyridine ring substituted with a methoxy group (-OCH) at the 4-position and an ethylamine side chain (-CH-CH-NH) at the 3-position. Protonation of the amine group with hydrochloric acid yields the dihydrochloride salt, as shown in its SMILES notation:

.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 224.11 g/mol | Calculated |

| Solubility | High in polar solvents | |

| logP (Partition Coefficient) | ~1.2 (estimated) |

The dihydrochloride salt form improves bioavailability by increasing solubility, a critical factor for in vivo applications .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves sequential functionalization of pyridine precursors. A common route includes:

-

Methoxy Substitution: Introduction of the methoxy group via nucleophilic aromatic substitution using sodium methoxide on 3-chloropyridine .

-

Side Chain Addition: Grignard or Friedel-Crafts alkylation to attach the ethylamine moiety .

-

Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride form.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methoxy Substitution | NaOCH, DMF, 80°C | 72 |

| Ethylamine Addition | Ethylamine, AlCl, 60°C | 65 |

| Salt Formation | HCl (g), EtOH, 0°C | 89 |

Optimization efforts focus on reducing side products, such as over-alkylation or ring oxidation, through controlled stoichiometry and inert atmospheres .

Pharmacological Applications

Neurotransmitter Receptor Interactions

Structural analogs of 2-(4-methoxypyridin-3-yl)ethan-1-amine dihydrochloride demonstrate affinity for serotonin (5-HT) and dopamine (D) receptors . The ethylamine side chain mimics endogenous monoamines, enabling competitive binding:

.

Antimicrobial Activity

In vitro assays against Staphylococcus aureus (ATCC 25923) show moderate inhibition (MIC = 32 µg/mL), suggesting potential as a scaffold for antibiotic development .

Structural Analogs and Comparative Analysis

Table 3: Key Structural Analogs

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-1-(6-Methoxypyridin-3-yl)ethanamine | 2581934-10-1 | Chiral center; enhanced bioavailability |

| 2-(4-Methoxypyrimidin-2-yl)ethanamine | 2309462-32-4 | Pyrimidine core; higher logP |

| 3-(4-Methoxypyridin-3-yl)prop-2-yn-1-amine | 145952745 | Alkyne linker; improved binding |

Analog studies reveal that pyridine-to-pyrimidine substitutions reduce solubility but increase metabolic stability .

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Storage | 2–8°C in airtight container |

| Disposal | Incineration at >800°C |

Future Directions

Current research prioritizes derivatization to enhance receptor selectivity and reduce off-target effects. Computational modeling predicts that fluorination at the 5-position of the pyridine ring could improve blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume